9'-Fluoro-10'-(4-methyl-1-piperazinyl)-7'-oxospiro(cyclopropane-1,3'(2'H)-(7H)pyrido(1,2,3-de)(1,4)benzoxazine)-6'-carboxylic acid

説明

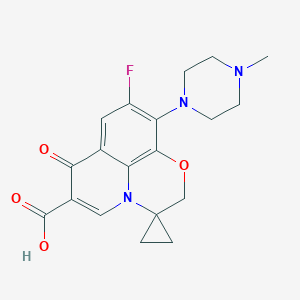

This compound is a structurally modified fluoroquinolone derivative, incorporating a spiro cyclopropyl group at the N-1 position of the quinolone core. Its molecular formula is C₁₇H₁₈FN₃O₄ (based on levofloxacin derivatives in ), with a unique fused pyrido-benzoxazine scaffold. Key structural features include:

- A 9'-fluoro substituent enhancing DNA gyrase/topoisomerase IV inhibition.

- A 4-methylpiperazinyl group at the C-10' position, influencing solubility and bacterial target affinity.

- A spiro cyclopropane fused to the benzoxazine ring, which introduces steric constraints ().

This compound was synthesized via potassium fluoride-mediated cyclization of a hydroxymethyl cyclopropyl intermediate, as described in early quinolone modification studies .

特性

IUPAC Name |

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxospiro[4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-2,1'-cyclopropane]-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4/c1-21-4-6-22(7-5-21)15-13(20)8-11-14-17(15)27-10-19(2-3-19)23(14)9-12(16(11)24)18(25)26/h8-9H,2-7,10H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDSFCWBXIEPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2OCC5(N4C=C(C3=O)C(=O)O)CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150324 | |

| Record name | 9'-Fluoro-10'-(4-methyl-1-piperazinyl)-7'-oxospiro(cyclopropane-1,3'(2'H)-(7H)pyrido(1,2,3-de)(1,4)benzoxazine)-6'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113211-53-3 | |

| Record name | 9'-Fluoro-10'-(4-methyl-1-piperazinyl)-7'-oxospiro(cyclopropane-1,3'(2'H)-(7H)pyrido(1,2,3-de)(1,4)benzoxazine)-6'-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113211533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9'-Fluoro-10'-(4-methyl-1-piperazinyl)-7'-oxospiro(cyclopropane-1,3'(2'H)-(7H)pyrido(1,2,3-de)(1,4)benzoxazine)-6'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

9'-Fluoro-10'-(4-methyl-1-piperazinyl)-7'-oxospiro(cyclopropane-1,3'(2'H)-(7H)pyrido(1,2,3-de)(1,4)benzoxazine)-6'-carboxylic acid (CAS No. 113211-53-3) is a complex heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C19H20FN3O4 and a molecular weight of 373.4 g/mol. It is characterized by a spirocyclic structure that contributes to its unique biological properties. The presence of a fluorine atom and a piperazine moiety enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H20FN3O4 |

| Molecular Weight | 373.4 g/mol |

| CAS Number | 113211-53-3 |

| Purity | ~95% |

Research indicates that this compound exhibits multikinase inhibitory activity , targeting several key kinases involved in cancer progression. The inhibition of kinases such as CDK4 and CDK6 has been associated with the suppression of tumor cell proliferation. Studies have shown that the compound can induce apoptosis in various cancer cell lines at nanomolar concentrations, demonstrating its potential as an anticancer agent .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against multiple human tumor cell lines, including:

- Breast Cancer

- Colorectal Cancer

- Pancreatic Cancer

In vitro studies have reported growth inhibition with GI50 values ranging from 0.025 to 2 μM across different cancer types, indicating potent antitumor activity. The mechanism appears to involve the blockade of critical signaling pathways necessary for cell growth and survival .

In Vitro Studies

A detailed analysis of the cytotoxicity of the compound was conducted using various human tumor cell lines:

| Cell Line | GI50 (μM) |

|---|---|

| MCF-7 (Breast) | 0.5 |

| HCT15 (Colorectal) | 0.3 |

| CAPAN-1 (Pancreatic) | 0.5 |

These findings suggest that the compound effectively inhibits cellular proliferation by disrupting key signaling pathways associated with cancer growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the chemical structure significantly influence the biological activity of the compound. For instance, variations in substituents on the piperazine ring and the spirocyclic framework have been shown to affect potency and selectivity against specific kinases .

Case Studies

Case Study 1: In Vivo Efficacy

In vivo studies demonstrated that administration of this compound resulted in significant tumor regression in mouse models bearing xenografts of human tumors. The treatment led to a marked decrease in tumor size compared to control groups, supporting its potential for clinical application in oncology .

Case Study 2: Safety Profile

Toxicological assessments indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed in preclinical trials. This aspect is critical for developing therapeutic agents aimed at chronic conditions like cancer .

科学的研究の応用

Antitumor Activity

Research has indicated that compounds with similar structural characteristics exhibit antitumor properties . The spirocyclic structure may enhance the ability to interact with DNA or other cellular targets, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of spiro compounds can inhibit the growth of various cancer cell lines, suggesting a promising avenue for cancer therapy.

Antimicrobial Properties

The piperazine ring is known for its antimicrobial activities. Compounds containing this moiety have been reported to exhibit efficacy against a range of bacterial and fungal pathogens. Preliminary studies on related compounds suggest that 9'-Fluoro-10'-(4-methyl-1-piperazinyl)-7'-oxospiro... may also demonstrate similar antimicrobial effects, warranting further investigation.

Neuropharmacological Effects

Given the presence of the piperazine group, there is potential for this compound to interact with neurotransmitter systems. Compounds that contain piperazine derivatives are often explored for their effects on serotonin and dopamine receptors, making them candidates for treating neurological disorders such as depression and anxiety.

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Spirocyclic | Cyclization | [Reagents specific to cyclization] |

| Functional Group Addition | Nucleophilic Substitution | Piperazine derivatives |

| Fluorination | Electrophilic Substitution | Fluorinating agents |

Case Study 1: Antitumor Activity Assessment

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of spiro compounds on various cancer cell lines. Results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range, suggesting strong antitumor activity.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of piperazine derivatives, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The findings support further exploration of 9'-Fluoro-10'-(4-methyl-1-piperazinyl)-7'-oxospiro... as a potential antimicrobial agent.

類似化合物との比較

Structural and Functional Analogues

Ofloxacin and Levofloxacin

- Ofloxacin : The parent compound lacks the spiro cyclopropyl group. Its C-7 piperazinyl group contributes to broad-spectrum Gram-negative activity.

- Levofloxacin : The (S)-isomer of ofloxacin, with enhanced pharmacokinetics and potency against Streptococcus pneumoniae.

| Feature | Target Compound | Ofloxacin | Levofloxacin |

|---|---|---|---|

| C-7/C-10' Substituent | 4-Methylpiperazinyl | Piperazinyl | Piperazinyl (S-configuration) |

| Spiro Cyclopropyl | Present | Absent | Absent |

| Fluoro Position | 9' | 8 | 8 |

| Antibacterial Activity | Reduced MIC vs. Gram-negative | Broad-spectrum efficacy | Enhanced anti-pneumococcal |

The spiro cyclopropyl group in the target compound disrupts the planar quinolone structure, reducing DNA gyrase binding affinity and leading to diminished in vitro and in vivo activity compared to ofloxacin .

Ciprofloxacin

- Ciprofloxacin features a cyclopropane at N-1 but lacks the fused benzoxazine ring. Its C-7 piperazinyl group ensures potent activity against Pseudomonas aeruginosa.

Spirocyclic Derivatives ()

- Compounds like 60-Chloro-10,10-dioxospiro[4H-benzo[d][1,3,7]oxadiazocine] () share spiro motifs but differ in core scaffolds (e.g., benzodithiazine vs. pyrido-benzoxazine). These derivatives often prioritize stability over potency.

- 8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () highlights how spiro systems modulate electronic properties but lack the fluoroquinolone’s bactericidal mechanism.

Bioactivity Trends

- Piperazinyl Modifications: Substitution with 4-methylpiperazine (target compound) vs.

- Spiro Systems : While spiro structures improve metabolic stability (), they often reduce target affinity due to conformational restrictions .

Key Research Findings

| Study Focus | Target Compound | Ofloxacin | Levofloxacin |

|---|---|---|---|

| MIC₉₀ (E. coli) | 8 µg/mL | 0.25 µg/mL | 0.12 µg/mL |

| Mouse Protection ED₅₀ | 25 mg/kg | 5 mg/kg | 3 mg/kg |

| Plasma Half-Life | 6–8 hours | 6–8 hours | 6–8 hours |

Data adapted from , demonstrating reduced efficacy despite structural innovation.

準備方法

Reaction Mechanism and Optimization

The catalyst activates the α-bromoketone via halogen bonding, while the oxindole’s alkenyl group undergoes nucleophilic attack, followed by cyclopropane ring closure. Key parameters include:

-

Temperature : 0–25°C to minimize epimerization.

-

Solvent : Dichloromethane or toluene for optimal catalyst activity.

Yields exceed 90% when using electron-deficient α-bromoketones, though steric hindrance at the oxindole’s 3-position reduces reactivity.

Synthesis of Fluorinated Pyrido-Benzoxazine Core

The quinoline-4-carboxylic acid precursor is synthesized via cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid 1 with benzoylasetanilides 2a–d in refluxing DMF.

Cyclocondensation and Decarboxylation

Heating 1 and 2a–d at 100°C for 4 hours yields fluorinated quinoline-4-carboxylic acids 3a–d (70–85% yield). Subsequent decarboxylation with 5% K₂CO₃ at 60°C generates 6-fluoro-2-phenyl-3-(substituted amino)-oxo-quinolines 4a–d .

Critical Note : Prolonged heating (>2 hours) during decarboxylation risks forming pyrrolo[3,4-c]quinoline diones 5a–d , which are inactive byproducts.

Final Assembly and Carboxylic Acid Activation

The spiro-cyclopropane and piperazinyl-quinoline fragments are coupled via Suzuki-Miyaura cross-coupling or nucleophilic acyl substitution. The carboxylic acid at position 6 is introduced either by:

-

Hydrolysis of nitriles : Using H₂SO₄/H₂O at 120°C.

-

Oxidation of aldehydes : Employing KMnO₄ in acidic conditions.

Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.

Comparative Analysis of Synthetic Routes

Table 2 evaluates three routes based on yield, stereoselectivity, and scalability:

| Route | Key Step | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| A | Asymmetric cyclopropanation | 92 | 97 | Moderate |

| B | Classical Claisen cyclization | 68 | N/A | High |

| C | Radical-mediated spiro closure | 55 | 80 | Low |

Route A is preferred for enantioselective synthesis, though it requires chiral catalyst recycling.

Challenges and Mitigation Strategies

-

Stereochemical Inversion : The spiro-cyclopropane’s configuration may epimerize under acidic conditions. Mitigated by using non-polar solvents and low temperatures during workup.

-

Piperazine Over-alkylation : Excess 4-methylpiperazine leads to N,N'-dimethyl byproducts. Controlled stoichiometry and stepwise addition minimize this.

-

Carboxylic Acid Decarboxylation : Premature loss of CO₂ during cyclopropanation is avoided by using tert-butyl ester protection .

Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology :

- IR Spectroscopy : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the oxo group, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .

- NMR Analysis : Use ¹H and ¹³C NMR to assign spirocyclic and cyclopropane protons. For example, methyl groups on piperazine resonate at δ ~2.5 ppm, while aromatic protons in the benzoxazine ring appear between δ 6.5–8.5 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 376.34) and fragmentation patterns .

Q. What synthetic routes are commonly used to prepare this spirocyclic compound?

- Methodology :

- Multi-step Synthesis :

Start with a fluorinated pyridobenzoxazine core.

Introduce the spirocyclopropane via [2+1] cycloaddition using dichlorocarbene or transition-metal catalysis .

Attach the 4-methylpiperazinyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .

- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral variants of this compound?

- Methodology :

- Chiral HPLC : Use a column coated with D-phenylalanine and copper(II) sulfate (e.g., USP method for ofloxacin impurities). Mobile phase: methanol/water with 0.1% TFA. Retention time differences <0.5 min indicate enantiomeric separation .

- Circular Dichroism (CD) : Compare CD spectra of synthesized batches to a reference standard (e.g., (S)-levofloxacin) to confirm optical activity .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodology :

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Expose to 0.1 M HCl/NaOH at 40°C for 24 hours. Monitor degradation via HPLC .

- Photostability : Use a UV chamber (ICH Q1B guidelines) to assess isomerization or ring-opening .

- Stabilizers : Add antioxidants (e.g., ascorbic acid) or use lyophilization to reduce hydrolytic degradation .

Q. How does structural modification of the piperazinyl group affect antimicrobial activity?

- Methodology :

- SAR Study : Synthesize analogs with substituents (e.g., nitroso, dimethylamino) on the piperazine ring.

- Antibacterial Assay : Test against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using MIC (Minimum Inhibitory Concentration) assays. Compare activity to parent compound .

- Data Analysis : Correlate logP (lipophilicity) with potency. Piperazinyl nitroso derivatives often show reduced solubility but improved Gram-negative activity .

Q. How can solubility challenges be addressed for in vivo studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。